molecular formula C19H20N6O3 B2643307 2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide CAS No. 878726-97-7

2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide

Cat. No.: B2643307
CAS No.: 878726-97-7
M. Wt: 380.408
InChI Key: JPAXETFTDJDSFJ-UHFFFAOYSA-N
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Description

2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide is a useful research compound. Its molecular formula is C19H20N6O3 and its molecular weight is 380.408. The purity is usually 95%.
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Scientific Research Applications

pKa Determination and Compound Characterization

The compound 2-[6-(2,3-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide, along with its derivatives, has been subject to various scientific studies, emphasizing its synthesis and characterization. For instance, derivatives of this compound have been synthesized and their structures confirmed using spectroscopic methods such as 1H NMR, FTIR, MS, and elemental analysis. The acidity constants (pKa values) of these derivatives have been determined through UV spectroscopic studies, providing essential information for understanding their chemical behavior in different environments (Duran & Canbaz, 2013).

Metabolism and Metabolite Analysis

Research into the metabolism of similar compounds, like KR-31831, a novel antiangiogenic agent, has shed light on the metabolic pathways and potential applications of such compounds. Using LC-MS and LC-MS/MS analysis, metabolites have been identified and characterized, providing insights into the pharmacokinetics and potential therapeutic uses of these compounds (Kim et al., 2005).

Properties

IUPAC Name

2-[6-(2,3-dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-10-6-5-7-13(12(10)3)25-11(2)8-23-15-16(21-18(23)25)22(4)19(28)24(17(15)27)9-14(20)26/h5-8H,9H2,1-4H3,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAXETFTDJDSFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.